Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate
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Overview
Description
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate is a complex organic compound with a unique tricyclic structure. It is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C12H18O4, and it has a molecular weight of 226.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indene-5,-dicarboxylic acid with methanol. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and other proteins. The tricyclic structure also allows for unique interactions with biological membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tetrahydrodicyclopentadiene
Uniqueness
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate is unique due to its specific ester functional groups and tricyclic structure, which provide distinct chemical and physical properties compared to similar compounds. These features make it particularly useful in various chemical reactions and applications .
Properties
CAS No. |
80793-16-4 |
---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
dimethyl tricyclo[5.2.1.02,6]decane-3,8-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-17-13(15)9-4-3-8-10-5-7(12(8)9)6-11(10)14(16)18-2/h7-12H,3-6H2,1-2H3 |
InChI Key |
SZJZYNFPYKENTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1C3CC2C(C3)C(=O)OC |
Origin of Product |
United States |
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